molecular formula C20H17F3O2S B13978843 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one

2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one

Katalognummer: B13978843
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: MATHGAIOKWSHCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one is a complex organic compound that belongs to the class of furanones. This compound is characterized by the presence of a furan ring substituted with various functional groups, including a trifluoromethyl group, a methylthio group, and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-(methylthio)benzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired furanone. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-dimethyl-5-(4-methylphenyl)-4-(3-trifluoromethylphenyl)furan-3(2H)-one
  • 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one

Uniqueness

The presence of both the methylthio and trifluoromethyl groups in 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one distinguishes it from other similar compounds

Eigenschaften

Molekularformel

C20H17F3O2S

Molekulargewicht

378.4 g/mol

IUPAC-Name

2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-[3-(trifluoromethyl)phenyl]furan-3-one

InChI

InChI=1S/C20H17F3O2S/c1-19(2)18(24)16(13-5-4-6-14(11-13)20(21,22)23)17(25-19)12-7-9-15(26-3)10-8-12/h4-11H,1-3H3

InChI-Schlüssel

MATHGAIOKWSHCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC(=CC=C3)C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.